molecular formula C9H13N2O9P B072858 Pseudouridine 5'-phosphate CAS No. 1157-60-4

Pseudouridine 5'-phosphate

Cat. No. B072858
CAS RN: 1157-60-4
M. Wt: 324.18 g/mol
InChI Key: MOBMOJGXNHLLIR-GBNDHIKLSA-N
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Description

Pseudouridine 5’-phosphate is a noncanonical C-nucleoside containing a C-C glycosidic linkage between uracil and ribose . It belongs to the family of transferases, specifically those transferring phosphorus-containing groups (phosphotransferases) with an alcohol group as acceptor .


Synthesis Analysis

The biocatalytic synthesis of pseudouridine for mRNA vaccines has been developed by researchers from the Institute of Biotechnology and Biochemical Engineering at TU Graz and the Austrian Center of Industrial Biotechnology (ACIB) . This method involves only one process step with four parallel reactions that take place at room temperature . The enzymes used as catalysts are uridine phosphorylase, phosphopentose mutase, pseudouridine monophosphate glycosidase, and phosphatase . This method is more efficient than the chemical synthesis of pseudouridine, achieving a yield of 92 to 95% .


Molecular Structure Analysis

The crystal structures of Arabidopsis thaliana PUMY in different ligation states indicate that Thr149 and Asn308, which are conserved in the PUMY family, are structural determinants for recognizing the nucleobase of ΨMP .


Chemical Reactions Analysis

In the degradation of pseudouridine, pseudouridine 5’-monophosphate glycosylase (PUMY) is responsible for the second step and catalyses the cleavage of the C-C glycosidic bond in pseudouridine 5’-monophosphate (ΨMP) into uridine and ribose 5’-phosphate .


Physical And Chemical Properties Analysis

Pseudouridine 5’-phosphate has a molecular formula of CHNOP, an average mass of 324.181 Da, and a mono-isotopic mass of 324.035858 Da . It has a density of 1.8±0.1 g/cm3, a molar refractivity of 62.7±0.3 cm3, and a polar surface area of 184 Å2 .

Scientific Research Applications

  • Metabolism of Pseudouridine : Pseudouridine is a degradation product of RNAs found in human urine. Specific enzymes, pseudouridine kinase (coded by gene yeiC) and pseudouridine-5′-phosphate glycosidase (coded by gene yeiN), play a crucial role in the metabolism of pseudouridine in bacteria like uropathogenic Escherichia coli. YeiC phosphorylates pseudouridine to pseudouridine 5'-phosphate, while YeiN hydrolyzes pseudouridine 5'-phosphate to uracil and ribose 5-phosphate (Preumont et al., 2008).

  • Structural Influence of Pseudouridine in RNAs : Pseudouridine (psi) exerts a "rigidifying" influence on RNA's sugar-phosphate backbone and enhances base stacking, impacting RNA structure and function (Charette & Gray, 2000).

  • Conformational Studies : Studies on the conformation of pseudouridine and its derivatives, such as pseudouridine 5'-phosphate, reveal insights into its structural properties in aqueous solutions, which is critical for understanding its role in RNA (Dugaiczyk, 1970).

  • Pseudouridine-5'-Phosphatase Activity : Human erythrocytes contain an enzyme, pseudouridine-5'-phosphatase, which dephosphorylates pseudouridine 5'-phosphate. This enzyme is encoded by the HDHD1 gene, and its activity is crucial in RNA degradation processes (Preumont et al., 2010).

  • Pseudouridine Catabolism in Arabidopsis : In Arabidopsis, pseudouridine is degraded in peroxisomes by pseudouridine kinase (PUKI) and pseudouridine monophosphate (ΨMP) glycosylase (PUMY). This process is vital to prevent the accumulation of toxic pseudouridine monophosphate, demonstrating the significance of pseudouridine metabolism in plants (Chen & Witte, 2020).

  • Structural Characterization of Pseudouridine Kinase in E. coli : The structural analysis of Escherichia coli pseudouridine kinase provides insights into the mechanism of pseudouridine turnover, which is essential for understanding the metabolic fate of modified RNA nucleotides (Li et al., 2022).

Future Directions

The biocatalytic synthesis of pseudouridine for mRNA vaccines offers some decisive advantages over the chemical synthesis . It not only involves less toxic reagents and rare raw materials but is also more energy- and time-efficient . This method has the potential for industrial production . More studies are needed to understand the role of pseudouridine in increasing the stability of mRNA during heat shock before the RNA goes to the nucleus or mitochondria .

properties

IUPAC Name

[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O9P/c12-5-4(2-19-21(16,17)18)20-7(6(5)13)3-1-10-9(15)11-8(3)14/h1,4-7,12-13H,2H2,(H2,16,17,18)(H2,10,11,14,15)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBMOJGXNHLLIR-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pseudouridine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pseudouridine 5'-phosphate

CAS RN

1157-60-4
Record name 5-(5-O-Phosphono-β-D-ribofuranosyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1157-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudouridylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudouridine 5′-phosphate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88NC65Q5EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pseudouridine 5'-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
167
Citations
K Thapa, T Oja, M Metsä‐Ketelä - The FEBS Journal, 2014 - Wiley Online Library
… During the degradation of RNA, pseudouridine-5′-phosphate is converted to pseudouridine [17], but mammals are not capable in processing the nucleoside further and the metabolite …
Number of citations: 26 febs.onlinelibrary.wiley.com
A Preumont, K Snoussi, V Stroobant, JF Collet… - Journal of Biological …, 2008 - ASBMB
… to metabolize pseudouridine 5′-phosphate rather than to form it. … also as a pseudouridine-5′-phosphate glycosidase. Data … kinase and pseudouridine-5′-phosphate …
Number of citations: 60 www.jbc.org
A Preumont, R Rzem, D Vertommen… - Biochemical …, 2010 - portlandpress.com
… enzyme that would dephosphorylate pseudouridine 5′-phosphate, a potential intermediate … Purified human recombinant HDHD1 dephosphorylated pseudouridine 5′-phosphate with …
Number of citations: 40 portlandpress.com
RW Chambers, V Kurkov, R Shapiro - Biochemistry, 1963 - ACS Publications
… Fractionation of pseudouridine-5'-phosphate reaction mixtureby ion exchange (Dowex-1formate, linear gradient elution with formic acid, see under Experimental for details). …
Number of citations: 65 pubs.acs.org
T Sanford, A Riley, M Clawson, K Raasch… - RNA Structure and …, 2023 - Springer
Modification of RNA molecules has a significant effect on their structure and function. Many different examples of RNA modifications have been observed and each contributes in …
Number of citations: 0 link.springer.com
A Dugaiczyk, JJ Eiler - Journal of Biological Chemistry, 1969 - ASBMB
Under the conditions for oxidative degradation, with a 2-fold molar excess of periodate and cyclohexylamine at room temperature, ψMP is degraded to inorganic phosphate but fails to …
Number of citations: 6 www.jbc.org
OA Faboya - 2021 - search.proquest.com
… This latter step is reversible and the equilibrium is believed to strongly favor the synthesis of pseudouridine 5’-phosphate because of the degradation equilibrium constant of 2.3 x 10-4 …
Number of citations: 0 search.proquest.com
A Dugaiczyk - Biochemistry, 1970 - ACS Publications
… Pseudouridine 5'-phosphate is shown to exist in aqueous solution in the anti conformation. … ), and its necessary absence from pseudouridine 5'-phosphate was thought to account for the …
Number of citations: 10 pubs.acs.org
M Zhou, R Tang, L Wei, J Wang, H Qi - ACS omega, 2023 - ACS Publications
… psuK) to be pseudouridine 5′-phosphate, and then pseudouridine 5′-phosphate is hydrolyzed by … uracil and ribose 5′-phosphate to synthesize pseudouridine 5′-phosphate. Then, …
Number of citations: 5 pubs.acs.org
F Spenkuch, Y Motorin, M Helm - RNA biology, 2014 - Taylor & Francis
… Citation 71 As assays performed in cell extracts indicated conversion of pseudouridine-5’-phosphate into triphosphate,Citation 72 dephosphorylation might prevent accidental …
Number of citations: 182 www.tandfonline.com

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